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Compound of Interest

Compound Name:
DIVINYLTETRAMETHYLDISILAN

E

Cat. No.: B073463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

divinyltetramethyldisilane, a key organosilicon compound. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of

divinyltetramethyldisilane. The following tables summarize the proton (¹H), carbon-13 (¹³C),

and silicon-29 (²⁹Si) NMR data.

¹H NMR Data
The ¹H NMR spectrum of divinyltetramethyldisilane exhibits characteristic signals for the

vinyl and methyl protons. The vinyl protons show a complex splitting pattern due to geminal,

cis, and trans couplings.
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Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constants

(J) Hz

Si-CH₃ 0.144 Singlet -

=CH₂ (geminal) 5.726 Doublet of Doublets
J(trans) = 20.3,

J(geminal) = 4.0

=CH₂ (cis) 5.930 Doublet of Doublets
J(cis) = 14.9,

J(geminal) = 4.0

Si-CH= 6.116 Doublet of Doublets
J(trans) = 20.3, J(cis)

= 14.9

Note: Data obtained from a 400 MHz spectrum in CDCl₃.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Assignment Chemical Shift (δ) ppm

Si-CH₃ ~1.0

Si-CH=CH₂ ~132.0

Si-CH=CH₂ ~139.5

Note: Approximate chemical shifts are estimated from the provided spectrum as explicit values

were not available.

²⁹Si NMR Data
The ²⁹Si NMR chemical shift provides direct insight into the silicon environment. For

divinyltetramethyldisilane, the silicon atoms are chemically equivalent.

Assignment Chemical Shift (δ) ppm

(CH₂=CH)(CH₃)₂Si-O -3.1
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Note: The chemical shift is referenced relative to tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy
The IR spectrum of divinyltetramethyldisilane displays characteristic absorption bands

corresponding to the vibrations of its functional groups.

Frequency (cm⁻¹) Vibrational Mode Intensity

3050-3010 =C-H stretch Medium

2960-2900 C-H stretch (methyl) Strong

1600-1590 C=C stretch (vinyl) Medium

1410-1400 =C-H in-plane bend Medium

1260-1250 Si-CH₃ symmetric deformation Strong

1080-1040 Si-O-Si asymmetric stretch Very Strong

1010-960 =C-H out-of-plane bend Strong

840-790 Si-C stretch & CH₃ rock Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry of divinyltetramethyldisilane results in a characteristic

fragmentation pattern that can be used for its identification.
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m/z Relative Intensity (%) Possible Fragment Ion

171 100.0 [M - CH₃]⁺

117 72.8 [M - Si(CH₃)₂CH=CH₂]⁺

143 23.2 [M - CH₃ - C₂H₂]⁺

59 22.9 [Si(CH₃)₂H]⁺

73 19.4 [Si(CH₃)₃]⁺

159 13.6 [M - C₂H₃]⁺

119 13.0 [M - Si(CH₃)₂CH₃]⁺

103 10.8 [Si(CH₃)₂(CH=CH₂)]⁺

133 10.4 [M - Si(CH₃)H₂]⁺

145 9.0 [M - C₂H₅]⁺

173 8.9 [M - CH]⁺

65 8.5 [Si(CH₃)H₂]⁺

78 8.2 [Si(CH₃)₃-H₂]⁺

131 7.3 [M - Si(CH₃)H]⁺

129 7.1 [M - Si(CH₃)]⁺

144 7.0 [M - C₂H₄]⁺

85 6.9 [Si(CH₃)₂(CH=CH₂)-H₂]⁺

Note: M represents the molecular ion (C₈H₁₈OSi₂). Data obtained from a 75 eV electron

ionization source.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
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Sample Preparation:

A sample of divinyltetramethyldisilane (approximately 0.05 mL) is dissolved in

approximately 0.5 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the

liquid height is sufficient to cover the detection coils of the spectrometer.

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse experiment

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal

reference.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 1024 or more, depending on concentration
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Relaxation Delay: 2-5 seconds

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.

²⁹Si NMR Spectroscopy:

Instrument: NMR Spectrometer with a silicon-capable probe (e.g., operating at 79.5 MHz for

a 400 MHz ¹H instrument).

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Inverse-gated proton decoupling to suppress the negative Nuclear

Overhauser Effect (NOE).

Number of Scans: A higher number of scans is typically required due to the low natural

abundance and low gyromagnetic ratio of ²⁹Si.

Relaxation Delay: A longer relaxation delay (e.g., 10-60 seconds) is often necessary for

quantitative results, or a relaxation agent such as chromium(III) acetylacetonate can be

added.

Referencing: An external standard of tetramethylsilane (TMS, δ = 0 ppm) is used for

referencing.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is cleaned with a

suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, and a background spectrum of

the clean, empty crystal is recorded.

A small drop of neat divinyltetramethyldisilane is placed onto the center of the ATR crystal,

ensuring complete coverage of the crystal surface.
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The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution

of 4 cm⁻¹.

After the measurement, the sample is carefully wiped from the crystal surface, and the

crystal is cleaned again.

Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry:

A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is used for sample

introduction and analysis.

A dilute solution of divinyltetramethyldisilane in a volatile solvent (e.g., hexane or

dichloromethane) is prepared.

A small volume (e.g., 1 µL) of the solution is injected into the GC, where the compound is

vaporized and separated from the solvent on a capillary column (e.g., a non-polar column

like DB-1 or HP-5ms).

The eluting compound enters the mass spectrometer's ion source, which is operated in

electron ionization (EI) mode.

The molecules are bombarded with a beam of electrons, typically with an energy of 70 eV,

causing ionization and fragmentation.

The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a

mass analyzer (e.g., a quadrupole).

A mass spectrum is recorded, showing the relative abundance of the different fragment ions.

Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows related to the

spectroscopic analysis of divinyltetramethyldisilane.
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Caption: General workflow for the spectroscopic analysis of divinyltetramethyldisilane.
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Molecular Ion (M⁺)
m/z = 186

[M - CH₃]⁺
m/z = 171

- •CH₃

[M - C₂H₃]⁺
m/z = 159- •C₂H₃

[M - C₂H₅]⁺
m/z = 145- •C₂H₅

[Si(CH₃)₂(CH=CH₂)]⁺
m/z = 103

- •OSi(CH₃)₂

[Si(CH₃)₃]⁺
m/z = 73

- •OSi(CH₃)(CH=CH₂)

[Si(CH₃)₂H]⁺
m/z = 59

- •OSi(CH₃)₂(CH=CH₂)

[M - Si(CH₃)₂CH=CH₂]⁺
m/z = 117

- C₂H₂

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of divinyltetramethyldisilane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. apps.dtic.mil [apps.dtic.mil]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b073463?utm_src=pdf-body-img
https://www.benchchem.com/product/b073463?utm_src=pdf-body
https://www.benchchem.com/product/b073463?utm_src=pdf-custom-synthesis
https://apps.dtic.mil/sti/tr/pdf/ADA250347.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of Divinyltetramethyldisilane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073463#spectroscopic-data-of-
divinyltetramethyldisilane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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